Monofucosyl-para-lacto-N-hexaose IV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

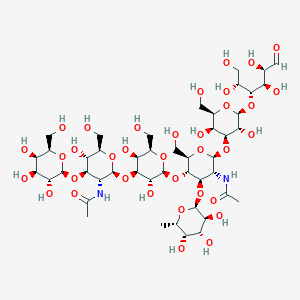

Monofucosyl-para-lacto-N-hexaose IV is a fucosylated, non-sialylated Galβ1-4GlcNAc core (type 2 core) human milk oligosaccharide . It is a trisaccharide that belongs to the group of blood group antigens . It is found in human milk and can be used as an indicator for infant nutrition .

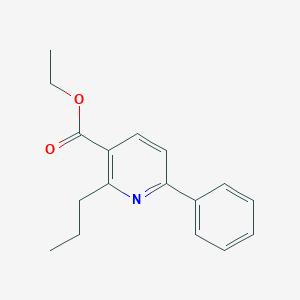

Molecular Structure Analysis

The molecular formula of this compound is C46H78N2O35 . The IUPAC name is N - [ (2 S ,3 R ,4 R ,5 S ,6 R )-2- [ (2 S ,3 R ,4 S ,5 S ,6 R )-2- [ (2 R ,3 S ,4 R ,5 R ,6 S )-5-acetamido-6- [ (2 R ,3 S ,4 S ,5 R ,6 S )-3,5-dihydroxy-2- (hydroxymethyl)-6- [ (2 R ,3 R ,4 R ,5 R )-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2- (hydroxymethyl)-4- [ (2 S ,3 S ,4 R ,5 S ,6 S )-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6- (hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6- (hydroxymethyl)-4- [ (2 R ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 1219.1 g/mol .Scientific Research Applications

Tumor-Associated Antigens

Monofucosyl-para-lacto-N-hexaose IV and its derivatives have been identified as tumor-associated antigens. Research has demonstrated the presence of these structures in human milk, and their relevance in the context of cancer research is noteworthy. The synthesis of di- and trifucosylated derivatives of para-lacto-N-hexaose has been achieved, highlighting their potential role in tumor biology (Nilsson, Lönn, & Norberg, 1991).

Human Milk Composition

Studies on the composition of human milk have isolated oligosaccharides that have lacto-N-hexaose as their core structures, including this compound. These oligosaccharides are present in the milk of secretors but absent in nonsecretors, suggesting a significant biological role in lactation and infant nutrition (Yamashita, Tachibana, & Kobata, 1977).

Characterization and Identification Techniques

Advanced techniques like high-performance liquid chromatography (HPLC) and proton NMR spectroscopy have been employed for the characterization of lacto-N-hexaose and its fucosylated derivatives from human milk. These methods facilitate a detailed understanding of the molecular structure and properties of these oligosaccharides (Dua, Goso, Dube, & Bush, 1985).

Glycobiology and Enzymatic Synthesis

Research in glycobiology has explored the enzymatic synthesisof specific lacto-N-neohexaose-related Lewis x heptasaccharides, which include monofucosylated derivatives. This area of study is crucial for understanding complex carbohydrate structures and their roles in biological processes. The separation and analysis of these glycan structures contribute significantly to the field of glycobiology (Natunen, Niemelä, Penttilä, Seppo, Ruohtula, & Renkonen, 1994).

Blood Group Antigen Research

Further research has involved the structural analysis of complex oligosaccharides from human milk, which includes this compound and its variants. These oligosaccharides have implications in the study of blood group antigens and their interactions, offering insights into immunology and transfusion medicine (Kobata & Ginsburg, 1972).

Novel Methodologies in Carbohydrate Analysis

Recent advancements in carbohydrate analysis have facilitated the effective separation and identification of human milk glycosides, including this compound. Techniques like supercritical fluid chromatography have been utilized to resolve the complex structures of these oligosaccharides, demonstrating their potential for detailed glycobiological studies (Liou, Fang, Lin, Tsai, Huang, Liang, Yang, Wei, & Yu, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Monofucosyl-para-lacto-N-hexaose IV is a complex oligosaccharide that is found in human milk It is known to belong to the group of blood group antigens , suggesting that it may interact with specific receptors or enzymes in the body.

Mode of Action

It is a fucosylated, non-sialylated Galβ1-4GlcNAc core (type 2 core) human milk oligosaccharide This suggests that it may interact with its targets through specific carbohydrate-protein interactions, leading to changes in cellular processes

Biochemical Pathways

Given its presence in human milk, it may play a role in infant nutrition and the development of the infant gut microbiota .

Pharmacokinetics

It is known that the compound is a dry solid and is stable for 6 months after reconstitution, and can be stored for 5 years in a dry state .

Result of Action

It is suggested that it may have a role in shaping the gut microbiota of infants .

Action Environment

It is known that the compound should be stored at -20°c for long-term storage . This suggests that temperature could be a significant environmental factor affecting its stability.

properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMANVATPOJSHN-YPTQHEKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O)CO)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78N2O35 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1219.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide](/img/structure/B3335272.png)

![(E)-2,2'-dibromo-4,4'-bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B3335274.png)